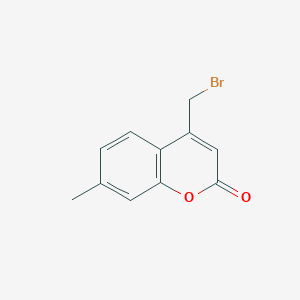

4-Bromomethyl-7-methylcoumarin

説明

Contextual Significance of Coumarin (B35378) Derivatives in Chemical Science

Coumarin and its derivatives are a significant class of compounds characterized by a 1,2-benzopyrone structure. researchgate.net These compounds are found in various plants, such as cinnamon and tonka beans. researchgate.net In the realm of chemical science, coumarin derivatives have attracted considerable interest due to their diverse applications. wisdomlib.orgsemanticscholar.org They are widely recognized for their photophysical properties, which makes them valuable as fluorescent probes, laser dyes, and optical brighteners. wisdomlib.orgsemanticscholar.org The unique structure of coumarin, featuring a planar and lipophilic benzopyrone ring system, allows for various types of interactions with biological targets, including hydrophobic interactions, hydrogen bonding, and π-stacking. frontiersin.org This structural versatility has spurred extensive research into their synthesis and functionalization to enhance their physicochemical and biological properties. frontiersin.org Consequently, coumarin derivatives are prominent in medicinal chemistry, with studies exploring their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. researchgate.netnih.gov

Rationale for Focused Investigation of 4-Bromomethyl-7-methylcoumarin as a Reactive Scaffold

This compound is a specific derivative of coumarin that has garnered attention as a valuable reactive scaffold in organic synthesis and medicinal chemistry. The key to its utility lies in the presence of the bromomethyl group at the 4-position of the coumarin nucleus. This group is a highly reactive site, making the compound an excellent alkylating agent. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the facile introduction of a wide array of functional groups onto the coumarin backbone. This reactivity enables the synthesis of a diverse library of coumarin derivatives with tailored properties.

Historical Trajectories and Milestones in this compound Research

The investigation of coumarin derivatives dates back to the discovery of coumarin itself. Over time, synthetic methodologies have evolved, allowing for the preparation of a vast number of derivatives. The synthesis of 4-methylcoumarins can be achieved through several classic name reactions, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. frontiersin.orgwikipedia.org

The introduction of a bromine atom to the 4-methyl group represents a significant advancement, transforming the relatively inert methyl group into a reactive handle. Early research into the bromination of 4-methylcoumarins often involved the use of N-bromosuccinimide (NBS) under free-radical conditions. acs.orgacs.org However, these reactions sometimes resulted in mixtures of products and low to moderate yields. acs.orgacs.org

A notable milestone in the synthesis of 4-bromomethylcoumarins was the development of more selective and efficient bromination methods. For example, the reaction of 7-methoxy-4-methylcoumarin (B191837) with NBS in the presence of a catalytic amount of dibenzoyl peroxide was found to yield 3-bromo-4-bromomethyl-7-methoxycoumarin. clockss.org More recent advancements have focused on scalable and high-yield synthetic processes, which are crucial for the production of these compounds for further research and application. acs.org The condensation of 4-bromomethylcoumarins with other molecules, such as 7-amino-4-methylcoumarin (B1665955), has been established as an efficient method for creating more complex and potentially bioactive coumarin derivatives. researchgate.net This historical progression from basic synthesis to the development of sophisticated and scalable methods underscores the enduring importance of this compound as a key intermediate in chemical research.

Data Tables

Table 1: Physicochemical Properties of Selected Coumarin Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | Fluorescence (λex/λem in nm) | Reference |

| 4-Bromomethyl-7-methoxycoumarin (B43491) | C₁₁H₉BrO₃ | 213-215 | 322/395 (after derivatization) | |

| This compound | C₁₁H₉BrO₂ | Not specified | Not specified | clockss.org |

| 7-Amino-4-methylcoumarin | C₁₀H₉NO₂ | Not specified | Not specified | researchgate.net |

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | C₁₀H₇Br₂O₃ | Not specified | Not specified | tandfonline.com |

Table 2: Synthetic Methods for Coumarin Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| Pechmann Condensation | Phenol (B47542), β-ketoester | Coumarin derivatives | wikipedia.org |

| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Coumarin | wikipedia.org |

| Bromination | 4-Methylcoumarin (B1582148), NBS | 4-Bromomethylcoumarin | acs.orgacs.org |

| Condensation | 4-Bromomethylcoumarin, 7-Amino-4-methylcoumarin | 4-{[(4'-methyl-coumarin-7'-yl)amino]methyl}-coumarin | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(bromomethyl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-2-3-9-8(6-12)5-11(13)14-10(9)4-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYROAVJCHAFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 7 Methylcoumarin and Its Analogs

Classical and Contemporary Bromomethylation Strategies for Coumarin (B35378) Scaffolds

The introduction of a bromomethyl group onto a coumarin scaffold is a critical step that can be achieved through several synthetic routes. These methods range from direct bromination of a methyl group to more complex multi-step syntheses involving Friedel-Crafts reactions.

Direct Bromination Approaches (e.g., N-Bromosuccinimide mediated)

Direct benzylic bromination of a pre-existing methyl group at the C4 position of the coumarin ring is a common and direct approach. N-Bromosuccinimide (NBS) is a frequently employed reagent for this type of free-radical substitution reaction. clockss.orgorganic-chemistry.orgresearchgate.net The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile), and is often carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) under reflux conditions. clockss.org

The reaction of 7-methoxy-4-methylcoumarin (B191837) with NBS and a catalytic amount of dibenzoyl peroxide in chloroform (B151607) has been shown to yield 3-bromo-7-methoxy-4-methylcoumarin. clockss.org However, altering the reaction conditions, such as using carbon tetrachloride as the solvent with stepwise addition of the initiator, can lead to the formation of the desired 4-bromomethyl derivative, although sometimes alongside side products like the 3-bromo-4-bromomethyl derivative. clockss.org The selectivity of this reaction can be influenced by the solvent and the presence of other functional groups on the coumarin ring. For instance, visible-light photoredox catalysis with erythrosine B has been shown to activate NBS, promoting electrophilic aromatic bromination over benzylic bromination in some cases. nih.gov

Research has also explored the solid-state bromination of aromatic compounds using NBS, which can offer high selectivity. rsc.org While these studies primarily focused on anilines and phenols, the principles could potentially be applied to coumarin systems.

A study on the bromination of 7-acetoxy-3-[(2,4-diacetoxy)phenyl]-4-methylcoumarin with NBS resulted in incomplete reactions and yielded the 4-bromomethyl product in low to moderate amounts (25-44%). acs.orgacs.org This highlights the challenges in achieving high efficiency and selectivity with direct bromination methods, as side reactions such as dibromination and aromatic bromination can also occur. acs.org

Friedel-Crafts Alkylation and Related Strategies

While direct bromination of a methyl group is a primary route, the fundamental coumarin scaffold can be constructed using reactions that fall under the umbrella of Friedel-Crafts type reactions. The Pechmann condensation, a classic method for synthesizing coumarins, involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. researchgate.netjsynthchem.com This reaction proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution, a key feature of Friedel-Crafts reactions. mt.comorganic-chemistry.org

Although not a direct route to 4-bromomethyl-7-methylcoumarin, Friedel-Crafts alkylation is a fundamental process for introducing alkyl groups to aromatic rings. mt.comorganic-chemistry.orgnumberanalytics.com The general mechanism involves the generation of a carbocation from an alkyl halide using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which then attacks the electron-rich aromatic ring. mt.comchemistrysteps.com In the context of coumarin synthesis, intramolecular Friedel-Crafts reactions are particularly relevant for ring-closing steps. chemistrysteps.com

More complex strategies for synthesizing coumarin analogs can involve multi-step sequences where a Friedel-Crafts reaction is a key step in building the core structure before subsequent functionalization to introduce the bromomethyl group. rsc.org

Development of Scalable and Efficient Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production necessitates the development of robust, efficient, and scalable protocols. For this compound and its analogs, research has focused on overcoming the limitations of traditional methods, such as low yields and the formation of multiple byproducts.

One significant advancement involves the use of anionic bromination. acs.orgacs.org In a study focused on a 3,7-substituted 4-methylcoumarin (B1582148), lithiation of the 4-methyl group using strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C) generated a carbanion. acs.orgacs.org Quenching this carbanion with bromine afforded the desired 4-bromomethyl derivative in good yields (80-90%) on a small scale (2-20 g). acs.orgacs.org However, scaling up this process led to a decrease in yield. acs.orgacs.org

A more successful and scalable approach was developed using LHMDS followed by an inverse quench with NBS at -76 °C. acs.org This method selectively produced the 4-bromomethyl compound in excellent yields (>90%) on both small (2-8 g) and large (80-150 g) scales. acs.org This highly selective and efficient procedure was successfully implemented in a pilot plant for multi-kilogram production, demonstrating its industrial applicability. acs.orgacs.org The development also included a non-chromatographic process for the preparation of the starting material, further enhancing its scalability. acs.orgacs.org

The following table summarizes the yield comparisons between different bromination methods for a substituted 4-methylcoumarin derivative, highlighting the efficiency of the scalable anionic bromination protocol.

| Bromination Method | Reagents | Scale | Yield of 4-Bromomethyl Product | Reference |

| Free Radical Bromination | NBS, Initiator | Lab Scale | 25-44% | acs.orgacs.org |

| Anionic Bromination | LDA or LHMDS, Br₂ | 2-20 g | 80-90% | acs.orgacs.org |

| Anionic Bromination | LDA or LHMDS, Br₂ | ≥ 80 g | ~70% | acs.orgacs.org |

| Anionic Bromination (Inverse Quench) | LHMDS, NBS | 2-150 g | >90% | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of coumarins. researchgate.netnews-medical.net Traditional methods often rely on harsh reagents, toxic solvents, and high temperatures. iajesm.in

Green approaches to coumarin synthesis include the use of:

Alternative energy sources: Microwaves and ultrasound can accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.netnews-medical.net

Greener solvents: Water, ionic liquids, and deep eutectic solvents are being explored as environmentally benign alternatives to volatile organic compounds. researchgate.netiajesm.innanobioletters.com

Catalysis: The use of solid acid catalysts, such as Amberlite IR-120, and biocatalysts (enzymes) can lead to milder reaction conditions, higher selectivity, and easier catalyst recovery and reuse. iajesm.innanobioletters.com For instance, trifluoromethanesulfonic acid (CF₃SO₃H) has been used as an efficient catalyst for Pechmann condensation in water. jsynthchem.com

Multicomponent reactions: These reactions combine three or more reactants in a single step, reducing the number of synthetic steps, minimizing waste, and saving time and resources. nanobioletters.com

While specific research on applying all these green principles directly to the synthesis of this compound is not extensively detailed in the provided context, the broader trends in coumarin synthesis point towards a shift to more sustainable practices. The development of catalytic and water-based systems for the underlying coumarin synthesis is a significant step in this direction. iajesm.innanobioletters.com

Purity Assessment Methodologies in Synthetic Research

Ensuring the purity of synthesized this compound is critical for its subsequent applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net The compound's purity can be checked on silica (B1680970) plates and visualized under UV irradiation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. chemodex.comscbt.comsigmaaldrich.cn Purity levels of ≥97% are often reported for commercially available 4-bromomethyl-7-methoxycoumarin (B43491), a closely related analog. chemodex.comscbt.com HPLC is also used extensively for the analysis of derivatives of 4-bromomethyl-7-methoxycoumarin. sigmaaldrich.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation. researchgate.net In the ¹H NMR spectrum of a related coumarin derivative, the methylene (B1212753) protons of the bromomethyl group typically appear as a sharp singlet. The chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the coumarin ring. researchgate.net ¹³C NMR provides information on the carbon framework of the molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the characteristic carbonyl stretching frequency of the lactone ring in the coumarin structure. scientific.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared with the calculated values for the expected molecular formula to confirm its identity and purity. researchgate.net

The following table lists the common analytical techniques used for the purity assessment of coumarin derivatives.

| Analytical Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity confirmation |

| Mass Spectrometry (MS) | Molecular weight determination, elemental composition |

| Infrared (IR) Spectroscopy | Functional group identification |

| Elemental Analysis | Confirmation of elemental composition |

Chemical Reactivity and Derivatization Strategies of 4 Bromomethyl 7 Methylcoumarin

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The most prominent feature of 4-bromomethyl-7-methylcoumarin's reactivity is the lability of the C-Br bond in the bromomethyl group. This group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, tethered to the coumarin (B35378) scaffold via a methylene (B1212753) bridge.

This compound reacts efficiently with a diverse array of oxygen, nitrogen, and sulfur-based nucleophiles. These reactions typically proceed under mild conditions to afford the corresponding ether, amine, and thioether derivatives, respectively.

Oxygen Nucleophiles: Phenols and carboxylates are common oxygen nucleophiles used in reactions with this compound. For instance, the reaction with various substituted phenols, such as resorcinol, in the presence of a base leads to the formation of 4-aryloxymethylcoumarins. researchgate.net Similarly, it can be condensed with malonic esters to form derivatives that are precursors for longer alkyl chains. google.com

Nitrogen Nucleophiles: A wide variety of primary and secondary amines, as well as other nitrogen-containing heterocycles, have been successfully coupled with this compound. core.ac.uk For example, reactions with substituted anilines in acetonitrile (B52724) yield the corresponding 4-(substituted methylanilino)-7-methylcoumarin derivatives. researchgate.net These reactions are fundamental in creating coumarin-hybrids with potential biological activities. scispace.com

Sulfur Nucleophiles: Thiol-containing compounds readily displace the bromide to form thioethers. This reaction is a key step in the synthesis of complex heterocyclic systems where the coumarin moiety is linked via a thiomethyl bridge. researchgate.net

The following table summarizes representative nucleophilic substitution reactions.

| Nucleophile Class | Example Nucleophile | Reaction Conditions | Product Type |

| Oxygen | Substituted Phenols | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-Aryloxymethylcoumarin |

| Nitrogen | Substituted Anilines | Solvent (e.g., Acetonitrile) | 4-(Anilinomethyl)coumarin |

| Nitrogen | Theophylline | K₂CO₃, Solvent | Coumarin-theophylline hybrid scispace.com |

| Sulfur | Pyrimidine (B1678525) thiol | Triethylamine, THF | Alkylsulfanyl pyrimidine researchgate.net |

The substitution reactions at the bromomethyl group can proceed through different mechanistic pathways. While classic S\N2 reactions are common, studies on structurally related compounds, such as 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate, reveal more complex behavior under electrochemical conditions. Cyclic voltammetry studies show that the reduction of the C-Br bond is an irreversible process, leading to the scission of the bond and the formation of a radical-anion intermediate. researchgate.net The lifetime of this electrogenerated radical-anion is extremely short, on the order of femtoseconds (ca. 10⁻¹⁴ s), which is approximately the time required for a single vibration of the carbon-bromine bond. researchgate.net This pathway can lead to dimerization products, such as 4,4′-(ethane-1,2-diyl)bis(7-methyl-2H-chromen-2-one), alongside the expected monomeric reduction product (4,7-dimethyl-2H-chromen-2-one). researchgate.net

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation)

Beyond reactions with heteroatom nucleophiles, this compound is an effective substrate for forming new carbon-carbon bonds, a cornerstone of molecular construction. scholaris.ca

Alkylation Reactions: The compound serves as an excellent alkylating agent for carbanions. A classic example is the reaction with monoalkylated malonic esters, which, after subsequent chemical modifications, allows for the synthesis of coumarins with extended carbon chains at the C4 position. google.com Another strategy involves the lithiation of the 4-methyl group of a protected coumarin precursor, which generates a carbanion that can then be quenched with bromine to afford the 4-bromomethyl derivative in high yield. acs.org

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Negishi are more commonly performed on aryl halides or triflates, the reactivity of the benzylic bromide in this compound allows for analogous transformations. researchgate.net For example, related 4-tosylcoumarins can be coupled with organozinc reagents. acs.org These methods provide a powerful route to biaryl and other complex structures that are otherwise difficult to access. vulcanchem.com

Photochemical Reactivity and Radical Generation

Coumarin derivatives are well-known for their photochemical properties, and this compound is no exception. Upon irradiation with UV light, the C-Br bond is the primary site of photochemical activity. Studies on the closely related 4-(bromomethyl)-7-(diethylamino)coumarin (B1496622) (DEACM-Br) provide significant insight into this process. acs.orgacs.orgnih.gov

Photolysis of the C-Br bond occurs primarily through a homolytic cleavage, generating a coumarin-methyl radical and a bromine radical. acs.orgnih.govfigshare.com This radical generation is a key step in its application as a photolabile protecting group. Interestingly, detailed mechanistic investigations have identified that in addition to the radical pathway, a triplet state carbocation intermediate (a cation triplet diradical) is also formed. acs.orgacs.orgnih.gov The identification of this intermediate provides a more complete picture of the photoreaction pathways and the resulting products. acs.org

Chemo- and Regioselectivity in Transformations

A key advantage of using this compound in synthesis is the high degree of chemo- and regioselectivity that can be achieved. The bromomethyl group is significantly more reactive towards nucleophiles and radical initiators than the aromatic ring of the coumarin system or the C3-C4 double bond. core.ac.uk

This allows for selective functionalization at the exocyclic C4-methyl position without disturbing the core heterocyclic structure. core.ac.uk For example, nucleophilic substitution reactions proceed cleanly at the bromomethyl group, leaving other potentially reactive sites on the coumarin ring, such as the lactone carbonyl, untouched under typical conditions. researchgate.net When performing allylic bromination on a 4-methylcoumarin (B1582148) precursor to synthesize the title compound, reagents like N-bromosuccinimide (NBS) show high selectivity for the allylic methyl group over addition to the C3-C4 double bond or substitution on the aromatic ring, especially when other positions are not highly activated. mdpi.com This predictable reactivity is crucial for its role as a reliable synthetic intermediate.

Functionalization for Advanced Molecular Architectures

The versatile reactivity of this compound makes it a valuable starting material for constructing complex and functional molecules. Its ability to be readily derivatized has been exploited in the development of sophisticated molecular systems for various applications.

Bioactive Conjugates: The compound is used to link the fluorescent coumarin core to other biologically active scaffolds. For instance, it has been used as an intermediate in the synthesis of quinazolinone-coumarin-arylsulfonate conjugates designed as potential antiviral agents. mdpi.com It also serves as a key intermediate for creating coumarin-theophylline hybrids with antimicrobial properties. scispace.com

Fluorescent Labels and Probes: The intrinsic fluorescence of the coumarin nucleus makes its derivatives useful as reporters. This compound and its analogs, like 4-bromomethyl-7-methoxycoumarin (B43491), are used to create fluorescent labels for fatty acids and other biomolecules, enabling their detection and quantification in biological systems. google.comscbt.com The bromomethyl handle allows for covalent attachment to macromolecules, creating probes to study molecular interactions. google.com

Heterocyclic Synthesis: It is a building block for more elaborate heterocyclic systems. For example, it can be reacted with pyrimidine thiols to create complex molecules containing both coumarin and pyrimidine rings, which are then further functionalized. researchgate.net

Applications of 4 Bromomethyl 7 Methylcoumarin As a Versatile Synthetic Intermediate

Building Block for Complex Coumarin-Based Systems

The reactive nature of the C4-bromomethyl group makes 4-bromomethylcoumarin derivatives exceptional building blocks for assembling larger, more complex heterocyclic systems. This functionality allows for straightforward nucleophilic substitution reactions, enabling the covalent linkage of the coumarin (B35378) core to other molecular fragments.

A notable application is in the synthesis of unsymmetrical benzopyranobenzopyran compounds, which are investigated as selective estrogen receptor modulators (SERMs). acs.orguchile.cl In these multi-step syntheses, hydroxyl-protected derivatives of 4-methyl-3-phenyl-7-hydroxycoumarin are converted into their 4-bromomethyl analogues, which serve as key intermediates for constructing the final complex ring systems. acs.orguchile.cl

Furthermore, a simple and efficient method has been developed for synthesizing 4-arylaminomethyl coumarins through the condensation of substituted 4-bromomethylcoumarins with 7-amino-4-methylcoumarin (B1665955). researchgate.net This reaction proceeds with high yields under mild conditions, typically by stirring the reactants in dimethyl sulfoxide (B87167) (DMSO) at room temperature, demonstrating the utility of the bromomethyl intermediate for creating elaborate, multi-coumarin structures. researchgate.net

Table 1: Synthesis of Complex Coumarins via Condensation

| Reactant 1 (Substituted 4-Bromomethylcoumarin) | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromomethyl-6-methylcoumarin | 7-Amino-4-methylcoumarin | 4-{[(4',6-Dimethyl-coumarin-7'-yl)amino]methyl}-coumarin | 85 | |

| 4-Bromomethyl-7-methoxycoumarin (B43491) | 7-Amino-4-methylcoumarin | 4-{[(4'-Methyl-7'-methoxy-coumarin-7-yl)amino]methyl}-coumarin | 88 | |

| 4-Bromomethyl-6-chlorocoumarin | 7-Amino-4-methylcoumarin | 4-{[(4'-Methyl-6'-chloro-coumarin-7-yl)amino]methyl}-coumarin | 82 |

Precursor for Fluorescent Tags and Probes in Chemical Synthesis

Coumarins are well-known fluorophores, and the 4-bromomethyl group provides a convenient anchor point for attaching this fluorescent core to a wide range of molecules. clockss.org This has led to the widespread use of compounds like 4-bromomethyl-7-methoxycoumarin as derivatizing agents for the sensitive detection and quantification of various analytes, particularly in conjunction with high-performance liquid chromatography (HPLC). thermofisher.comnih.govsigmaaldrich.cn

The principle involves the reaction of the bromomethyl group with a nucleophilic functional group (e.g., a carboxylic acid, amine, or thiol) on the target molecule. This reaction forms a stable, highly fluorescent coumarin ester or ether, allowing for detection at very low concentrations. This technique has been successfully applied to the analysis of fatty acids, pyrimidine (B1678525) compounds, and bile acids. nih.govsigmaaldrich.cn Research has also focused on developing bromomethylcoumarins for the selective fluorescent labeling of specific nucleosides in RNA, such as 4-thiouridine (B1664626), which is crucial for studying RNA structure and function. nih.gov The selectivity of this labeling can be fine-tuned by altering the substituents on the coumarin ring and adjusting reaction conditions. nih.gov

Table 2: Applications in Fluorescent Labeling

| Coumarin Reagent | Target Analyte Class | Application | Reference |

|---|---|---|---|

| 4-Bromomethyl-7-methoxycoumarin | Fatty Acids | Fluorescent labeling for TLC and HPLC analysis | nih.gov |

| 4-Bromomethyl-6,7-dimethoxycoumarin | Carboxylic Acids | Fluorescent labeling for reversed-phase HPLC | thermofisher.com |

| 4-Bromomethyl-7-methoxycoumarin | Thromboxane B₂ | Synthesis of fluorescent probes for immunoassays | sigmaaldrich.cn |

| Substituted 4-Bromomethylcoumarins | RNA Nucleosides (e.g., 4-thiouridine) | Selective fluorescent labeling for biochemical studies | nih.gov |

Design and Synthesis of Photoactivatable Caging Groups

A sophisticated application of 4-bromomethylcoumarin derivatives is in the creation of "caged" compounds. Caged compounds are biologically inert molecules that, upon photolysis with a specific wavelength of light, release a bioactive substance. wiley.com The (coumarin-4-yl)methyl moiety has become a prominent photolabile protecting group (PPG) for this purpose. wiley.comnih.gov

The synthesis of a caged compound typically involves the reaction of a 4-bromomethylcoumarin derivative with a functional group on a bioactive molecule (such as a carboxylate, amine, or phosphate). pnas.org This masks the bioactivity of the molecule. Irradiation with light triggers a heterolytic cleavage of the C-O, C-N, or C-P bond, releasing the active molecule with high spatial and temporal precision. nih.govresearchgate.net

Researchers have developed advanced coumarin-based caging groups, such as 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc), which exhibit superior properties for two-photon uncaging experiments. pnas.orgresearchgate.net The synthesis of these advanced cages starts from precursors that are structurally analogous to 4-bromomethyl-7-methylcoumarin, highlighting its foundational role. These tools are invaluable in cell biology and neurobiology for studying dynamic processes, as demonstrated by the controlled release of neurotransmitters like L-glutamate. pnas.orgplos.org The mechanism of photocleavage is an area of active research, with studies focusing on the stabilization of the cationic intermediate formed during photolysis to improve the efficiency (quantum yield) of the uncaging process. nih.govrsc.org

Table 3: Examples of Coumarin-Based Photoactivatable Protecting Groups (PPGs)

| PPG Name/Class | Caged Molecule Example | Key Feature | Reference |

|---|---|---|---|

| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | L-Glutamate | High efficiency for one- and two-photon uncaging | pnas.org |

| [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl | Carboxylic acids, amines, phenols | Increased aqueous solubility and high photolysis quantum yields | researchgate.net |

| 6-Nitrocoumarin-7-ylmethyl (Ncm) | L-Glutamic acid, Glycine | Combines photochemistry of nitrobenzyl systems with coumarin optics | plos.org |

| (7-Diethylaminocoumarin-4-yl)methyl (DEACM) | Various | Photosensitive at visible wavelengths of light | wiley.com |

Contributions to New Synthetic Methodologies Development

The quest to efficiently synthesize 4-bromomethylcoumarins has itself driven the development of new synthetic methodologies. The direct bromination of the 4-methyl group on a coumarin ring is not always straightforward and can be plagued by low yields and side reactions, such as bromination of the aromatic ring or the formation of dibrominated products. acs.orguchile.cl

Classical methods often employ free-radical bromination using N-bromosuccinimide (NBS), which can result in incomplete reactions and yields as low as 25-44% for certain substituted coumarins. acs.orguchile.cl These challenges prompted researchers to explore alternative strategies.

A significant advancement has been the development of anionic bromination methods. acs.orguchile.cl This approach involves the deprotonation of the 4-methyl group using a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), to generate a carbanion. This anion is then quenched with an electrophilic bromine source like elemental bromine (Br₂) or NBS. For specific substrates, an inverse quench technique—where the anion solution is rapidly added to the brominating agent at low temperature (−76 °C)—has been shown to produce the desired 4-bromomethyl product with excellent selectivity and yields often exceeding 90%. acs.orguchile.cl The development of this scalable and high-yield process was crucial for producing multi-kilogram quantities of a key 4-bromomethylcoumarin intermediate for pharmaceutical research. acs.orguchile.cl

Table 4: Comparison of Synthetic Methods for 4-Bromomethylation of Coumarins

| Method | Reagents | Typical Yield | Selectivity/Issues | Reference |

|---|---|---|---|---|

| Free Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 25-44% (substrate dependent) | Incomplete reactions, potential for side products | acs.orguchile.cl |

| Anionic Bromination | LDA or LHMDS, then Br₂ | 80-90% (small scale) | Good yield on small scale, can decline on scale-up | acs.orguchile.cl |

| Anionic Bromination (Inverse Quench) | LHMDS, then inverse quench into NBS | >90% | Excellent yield and selectivity, scalable | acs.orguchile.cl |

Mentioned Compounds

Role in Advanced Analytical Chemistry Research

Derivatization Agent for Enhanced Chromatographic Detection

4-Bromomethyl-7-methylcoumarin is a significant reagent in analytical chemistry, primarily utilized as a derivatization agent to enhance the detection of various compounds in chromatographic techniques. Its utility stems from the introduction of a highly fluorescent coumarin (B35378) tag to analyte molecules that otherwise lack sufficient chromophores or fluorophores for sensitive detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

In High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection (FLD), this compound serves as a pre-column derivatizing agent. sigmaaldrich.cn This process involves a chemical reaction between the reagent and the target analyte before injection into the HPLC system. The resulting derivative is highly fluorescent, allowing for exceptionally sensitive and selective detection. sigmaaldrich.cn After derivatization, the product exhibits fluorescence with an excitation wavelength (λex) of approximately 322 nm and an emission wavelength (λem) of around 395 nm. sigmaaldrich.comscientificlabs.com

This technique has been successfully applied to the analysis of a wide array of compounds, including fatty acids, bile acids, and various pharmaceuticals. scientificlabs.comsigmaaldrich.comscbt.com For instance, it has been used in the fluorometric analysis of naturally occurring acids and in the determination of drugs like 5-fluorouracil (B62378) in human plasma. sigmaaldrich.comnih.gov The derivatization reaction is often facilitated by a catalyst, such as a crown ether, to improve reaction efficiency. capes.gov.br

Table 1: Applications of this compound in HPLC-FLD

| Analyte Class | Example Analytes | Reference |

|---|---|---|

| Fatty Acids | General fatty acids | scientificlabs.comscbt.com |

| Bile Acids | Naturally occurring bile acids | sigmaaldrich.com |

| Pharmaceuticals | 5-fluorouracil, Sodium monofluoroacetate | sigmaaldrich.comnih.govsigmaaldrich.com |

| Prostaglandins | Thromboxane B2 | scientificlabs.comsigmaaldrich.comtandfonline.com |

| Pyrimidines | Pyrimidine (B1678525) nucleobases and nucleosides | sigmaaldrich.cn |

| Glucuronic Acid Conjugates | Phenol (B47542), menthol, borneol, estrone, testosterone (B1683101) conjugates | sigmaaldrich.cn |

Thin-Layer Chromatography (TLC) Applications

Similar to its role in HPLC, this compound is also employed as a fluorescent label in Thin-Layer Chromatography (TLC). scbt.comnih.gov After spotting the derivatized analytes on a TLC plate and developing the chromatogram, the separated spots can be visualized under UV light due to the fluorescence of the coumarin tag. This method provides a means for the qualitative and semi-quantitative analysis of compounds like fatty acids. nih.gov The use of this reagent in conjunction with TLC offers a straightforward and effective method for separating and identifying a range of acidic compounds. sigmaaldrich.com

Mass Spectrometry (MS) Applications in Conjunction with Derivatization

The utility of this compound extends to mass spectrometry (MS), often in combination with HPLC (LC-MS). Derivatization with this reagent can improve the ionization efficiency and chromatographic retention of certain analytes, leading to enhanced sensitivity and specificity in MS detection. A notable application is the determination of 5-fluorouracil in human plasma using HPLC-tandem mass spectrometry (HPLC-MS/MS). nih.gov In this method, pre-column derivatization with 4-bromomethyl-7-methoxycoumarin (B43491), a closely related compound, followed by liquid-liquid extraction and reversed-phase HPLC separation, allows for a robust and sensitive quantification with a lower limit of quantitation of 1.0 ng/mL. nih.gov The derivatization not only aids in chromatographic separation but also provides a stable derivative suitable for MS analysis. nih.gov

Fluorescent Probes for Specific Analyte Quantification

The inherent fluorescence of the coumarin moiety makes this compound and its analogs excellent fluorescent probes for the quantification of specific analytes.

Detection of Carboxylic Acids and Related Compounds

This compound is particularly effective as a fluorescent labeling reagent for carboxylic acids. chemicalbook.comthermofisher.com The derivatization reaction targets the carboxylic acid group, forming a fluorescent ester. This allows for the sensitive detection of various carboxylic acids, including fatty acids, in biological and other complex matrices. scbt.comnih.gov The method has been applied to the analysis of a wide range of naturally occurring acids. sigmaaldrich.com For example, a related compound, 4-bromomethyl-6,7-dimethoxycoumarin, is used for the reversed-phase HPLC separation and detection of carboxylic acids like clofibric, bezafibric, and fenofibric acids in liver samples. chemicalbook.comthermofisher.com

Table 2: Research Findings on Carboxylic Acid Derivatization

| Analyte | Method | Key Finding | Reference |

|---|---|---|---|

| Fatty Acids | HPLC-FLD, TLC | Effective fluorescent labeling for sensitive detection. | scbt.comnih.gov |

| Clofibric, bezafibric, and fenofibric acids | HPLC | Quantification in liver tissue using a dimethoxy analog. | chemicalbook.comthermofisher.com |

| Undecylenic acid and other fatty acids | HPLC-FLD | A new analog, Br-MAMC, showed a detection limit of 12.5 pg for derivatized undecylenic acid. | researchgate.net |

| 5-fluorouracil (contains a reactive N-H group similar to a carboxylic acid) | HPLC-MS/MS | Robust quantification in human plasma with a lower limit of 1.0 ng/mL. | nih.gov |

Principles of Sensitivity and Selectivity Enhancement through Derivatization

The primary principle behind the enhanced sensitivity achieved with this compound is the introduction of a highly fluorescent tag to a non-fluorescent or weakly fluorescent analyte. This chemical modification significantly increases the signal response in fluorescence-based detection methods.

Selectivity is enhanced through several mechanisms. Firstly, the derivatization reaction can be specific to a particular functional group, such as a carboxylic acid, thereby reducing interference from other compounds in the sample matrix. Secondly, the chromatographic separation of the derivatized analytes provides an additional layer of selectivity, resolving the target compound from other fluorescent species. The choice of chromatographic conditions, such as the mobile phase and stationary phase, can be optimized to achieve the desired separation. For instance, reversed-phase HPLC is commonly used for the separation of these coumarin derivatives. nih.govchemicalbook.com This combination of selective derivatization and efficient chromatographic separation is crucial for the accurate quantification of trace-level analytes in complex samples. capes.gov.br

Sensor Development Methodologies Utilizing Coumarin Fluorescence

The intrinsic fluorescence of the coumarin scaffold is central to the development of highly sensitive and selective chemical sensors. The compound this compound serves as a versatile platform in this regard, owing to its reactive bromomethyl group and favorable photophysical properties. Methodologies for developing sensors based on this molecule primarily revolve around the strategic modification of its structure to induce a detectable change in fluorescence upon interaction with a specific analyte. These changes can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing) of the coumarin fluorophore.

The core principle behind sensor design using this compound involves the covalent attachment of a receptor unit to the coumarin core via the reactive bromomethyl handle. This receptor is specifically chosen for its affinity towards the target analyte. The interaction between the analyte and the receptor then triggers a change in the electronic properties of the coumarin fluorophore, leading to an altered fluorescence signal. Common mechanisms underpinning this process include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Synthesis of Fluorescent Probes

The development of a fluorescent sensor begins with the synthesis of a probe molecule. The reactive C-Br bond in the bromomethyl group of this compound makes it highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of various receptor moieties containing nucleophilic groups such as amines, thiols, or hydroxyls.

For instance, a common strategy involves reacting this compound with a compound containing a recognition site for a metal ion. This creates a new molecule where the coumarin fluorophore is linked to a chelating agent. The binding of a metal ion to the chelator can then influence the fluorescence of the coumarin. A generalized reaction scheme for the synthesis of such a sensor is depicted below:

This compound + Nucleophilic Receptor → Coumarin-Receptor Probe + HBr

The choice of the nucleophilic receptor is critical as it dictates the selectivity of the resulting sensor. Researchers have successfully synthesized a variety of coumarin-based sensors for different analytes by carefully designing this receptor component.

Applications in Analyte Detection

While specific research focusing exclusively on this compound in fully developed sensor applications is emerging, the methodologies are well-established through studies on its close analogs, such as 4-Bromomethyl-7-methoxycoumarin and 4-(Bromomethyl)-7-(diethylamino)coumarin (B1496622). These studies provide a clear blueprint for the potential applications of this compound.

Metal Ion Sensing: A significant area of application is the detection of metal ions. For example, a sensor for Fe³⁺ can be developed by attaching a suitable iron-chelating group to the coumarin. Upon binding Fe³⁺, the fluorescence of the coumarin moiety is often quenched due to the paramagnetic nature of the iron ion, which facilitates non-radiative decay pathways. This "turn-off" response provides a direct correlation between the decrease in fluorescence intensity and the concentration of Fe³⁺.

Biomolecule Labeling and Detection: The reactivity of the bromomethyl group is also exploited for the fluorescent labeling of biomolecules, such as fatty acids and proteins. scbt.comnih.gov By reacting this compound with a carboxylic acid group on a fatty acid, a fluorescent ester is formed. This allows for the sensitive detection and quantification of the fatty acid using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.gov

Photophysical Properties and Research Findings

The effectiveness of a fluorescent sensor is intrinsically linked to the photophysical properties of the fluorophore. A study on the solvatochromic behavior of this compound and its nitro-substituted derivatives provides valuable insights into its potential as a sensor platform. researchgate.net The introduction of nitro groups at different positions on the coumarin ring was found to significantly alter the ground and excited state dipole moments, which in turn affects the fluorescence quantum yield and emission wavelength. researchgate.net

This tunability of photophysical properties through substitution is a key finding, as it allows for the rational design of sensors with desired optical characteristics. For example, introducing electron-withdrawing groups can shift the emission to longer wavelengths, which is often desirable to minimize background interference in biological samples.

Data Tables

The following tables summarize key data from research on this compound and its closely related analogs, illustrating the principles of sensor development.

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| This compound | Dioxane | 322 | 385 | 63 |

| 4-Bromomethyl-6-nitro-7-methylcoumarin | Dioxane | 345 | 490 | 145 |

| 4-Bromomethyl-3,6-dinitro-7-methylcoumarin | Dioxane | 348 | 510 | 162 |

Data synthesized from solvatochromic studies on 4-Bromomethyl-7-methyl coumarins. researchgate.net

Table 2: Examples of Sensor Methodologies Using Analogous Coumarin Compounds

| Target Analyte | Coumarin Derivative Used | Principle of Detection | Observed Fluorescence Change |

| Fatty Acids | 4-Bromomethyl-7-methoxycoumarin | Derivatization of carboxylic acid | Formation of a highly fluorescent ester |

| Fe³⁺ | 4-(Bromomethyl)-7-(diethylamino)coumarin based probe | Chelation-induced quenching | Fluorescence "turn-off" |

| Thromboxane B₂ | 4-Bromomethyl-7-methoxycoumarin | Fluorescent labeling | Enables immunoassay with fluorescence detection |

This table illustrates methodologies applicable to this compound based on research with its close analogs. researchgate.net

Applications in Biochemical and Bioanalytical Research As a Molecular Tool

Fluorescent Labeling Strategies for Biomolecules in In Vitro Systems.nih.govresearchgate.netclockss.orgnih.gov

The primary application of 4-bromomethyl-7-methylcoumarin derivatives in in vitro systems is as fluorescent labels. The bromomethyl group readily reacts with nucleophiles, allowing for the covalent attachment of the fluorescent coumarin (B35378) tag to a wide range of biomolecules. This labeling enables the sensitive detection and quantification of the target molecule in various analytical techniques.

Protein and Peptide Conjugation Methodologies.nih.govnih.govmedchemexpress.comresearchgate.net

This compound derivatives are employed to label proteins and peptides, primarily by reacting with the thiol group of cysteine residues or the amino groups of lysine (B10760008) residues and the N-terminus. This conjugation is a form of bioconjugation, where two molecules, at least one of which is a biomolecule, are linked together. The reaction is typically a nucleophilic substitution where the nucleophilic groups on the protein or peptide attack the electrophilic bromomethyl group of the coumarin derivative. This process allows researchers to track proteins and peptides in various assays.

The specificity of the labeling can be controlled by the reaction conditions, such as pH. For instance, at a neutral or slightly acidic pH, the reaction can be more selective for the highly nucleophilic thiol groups of cysteine residues. This selectivity is crucial for site-specific labeling, which is important for studying protein structure and function without significantly altering the protein's native properties.

| Functional Group | Amino Acid Residue | Reaction Type |

| Thiol | Cysteine | Nucleophilic Substitution |

| Amine | Lysine, N-terminus | Nucleophilic Substitution |

| Phenol (B47542) | Tyrosine | Nucleophilic Substitution |

| Imidazole | Histidine | Nucleophilic Substitution |

Nucleic Acid Modification for Research Probes.nih.gov

Derivatives of this compound are utilized to create fluorescently labeled nucleic acid probes. These probes are instrumental in techniques like nucleic acid hybridization, where they bind to complementary DNA or RNA sequences. The coumarin tag provides a fluorescent signal for the detection of the target sequence. For example, 4-bromomethyl-7-methoxy-2-oxo-2H-benzopyran has been used to convert 4-thiouracil (B160184) and 4-thiouridine (B1664626) into fluorescent derivatives. researchgate.net This reaction can be performed in aqueous media, making it suitable for modifying tRNA. researchgate.net The resulting blue-white fluorescence is detectable at very low concentrations. researchgate.net

The development of templated nucleic acid detection has further expanded the use of coumarin derivatives. In this method, a target DNA or RNA strand acts as a template to initiate a fluorogenic reaction. For instance, 7-azidomethoxy coumarins have been used as "caged" fluorophores that are readily conjugated to amino-modified DNA. nih.gov The fluorescence is "turned on" by a specific reaction, such as a Staudinger reduction, triggered by the presence of the target nucleic acid sequence. nih.gov

Carbohydrate Derivatization for Biochemical Analysis.clockss.org

This compound and its analogs are effective derivatizing agents for carbohydrates, particularly those containing carboxylic acid groups like glucuronic acid. The reaction converts the non-fluorescent carbohydrate into a highly fluorescent derivative, which can then be easily detected and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. This method is valuable for analyzing complex carbohydrate mixtures in biological samples.

Probing Enzyme Activity and Biomolecular Interactions in Cell-Free Assays.clockss.org

Coumarin-based reagents are extensively used to design fluorogenic substrates for monitoring enzyme activity in cell-free assays. clockss.org In these assays, the substrate is a non-fluorescent or weakly fluorescent coumarin derivative that is acted upon by a specific enzyme. The enzymatic reaction cleaves a bond in the substrate, releasing the highly fluorescent coumarin, which can be measured to determine the enzyme's activity. For example, esters or ethers of 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) are used to assay enzymes like glycosidases, phosphatases, and lipases. clockss.org

These compounds are also used to study biomolecular interactions. The change in the fluorescence properties of a coumarin-labeled biomolecule upon binding to another molecule can provide information about the binding affinity and kinetics. For instance, the fluorescence of a coumarin probe can be quenched or enhanced upon interaction with a protein, providing a means to monitor the binding event.

Development of Fluorescence-Based Assays for Research Applications.clockss.orgmedchemexpress.comresearchgate.net

The fluorescent properties of this compound derivatives have led to the development of a wide array of fluorescence-based assays for research. These assays are often more sensitive and specific than traditional colorimetric or radiometric methods.

A significant application is in the determination of carboxylic acids, such as fatty acids and bile acids, in biological samples. nih.govmedchemexpress.com The carboxylic acids are derivatized with a 4-bromomethylcoumarin reagent, converting them into fluorescent esters that can be separated by HPLC or thin-layer chromatography (TLC) and quantified. nih.govmedchemexpress.comresearchgate.net This approach has been used for the analysis of various naturally occurring acids. sigmaaldrich.com

Furthermore, these reagents have been instrumental in developing assays for pharmaceuticals and their metabolites. For example, a robust method for determining the concentration of the anticancer drug 5-fluorouracil (B62378) in human plasma was developed using 4-bromomethyl-7-methoxycoumarin (B43491) as a derivatizing agent for HPLC-tandem mass spectrometry. nih.gov

The versatility of these compounds is highlighted by their use in diverse applications, from analyzing lipid binders in old oil paintings to quantifying pyrimidine (B1678525) compounds in serum. The ability to modify the coumarin structure allows for the fine-tuning of its fluorescent properties, such as emission wavelength, to suit specific experimental needs. scbt.com

| Application Area | Analyte/Process Studied | Detection Method |

| Enzymology | Enzyme activity (e.g., glycosidases, phosphatases) | Fluorescence spectroscopy |

| Metabolomics | Fatty acids, bile acids, carboxylic acids | HPLC with fluorescence detection, TLC |

| Pharmaceutical Analysis | 5-fluorouracil, pyrimidine compounds | HPLC-MS/MS, HPLC with fluorescence detection |

| Biomolecular Interactions | Protein-ligand binding, nucleic acid hybridization | Fluorescence spectroscopy, FRET |

Advanced Spectroscopic and Spectrometric Investigations

Vibrational Spectroscopy for Molecular Structure and Dynamics (FT-IR, FT-Raman)

The conformational landscape of coumarin (B35378) derivatives is influenced by the rotational freedom of their substituent groups. While detailed experimental studies specifically determining the torsional barriers for the bromomethyl group in 4-Bromomethyl-7-methylcoumarin are not extensively detailed in the available literature, computational methods are often employed for similar molecules. For instance, in related coumarins, density functional theory (DFT) calculations are used to determine the relative energies of different conformers and the energy barriers for rotation around specific bonds, such as those connecting substituents to the coumarin core. ahievran.edu.tr This type of analysis is crucial for understanding the molecule's flexibility and its most stable three-dimensional structure.

The vibrational spectra of this compound are complex due to the coupling of various vibrational modes. researchgate.net Detailed assignments are typically supported by quantum chemical calculations. Studies on related bromomethylcoumarins, such as 4-bromomethyl-6-tert-butyl-2H-chromen-2-one, have utilized DFT calculations to assign vibrational frequencies observed in FT-IR and FT-Raman spectra. core.ac.uk These assignments are often clarified using potential energy distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. core.ac.uk

For the coumarin ring system itself, characteristic vibrations include C=O stretching of the lactone ring, C=C stretching vibrations of the aromatic and pyrone rings, and various in-plane and out-of-plane bending modes of C-H bonds. core.ac.uk The presence of the methyl and bromomethyl groups introduces additional characteristic vibrational modes.

Table 1: Selected Vibrational Mode Assignments for Bromomethylcoumarin Derivatives Note: This table is a representation based on data for structurally similar compounds, as detailed data for this compound is not fully available. The assignments are typical for this class of compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1740 | Strong (IR) | C=O stretching of the α-pyrone ring |

| ~1600-1630 | Variable | C=C aromatic and pyrone ring stretching |

| ~1570 | Variable | C=C aromatic and pyrone ring stretching |

| ~1200-1290 | Strong (IR) | C-O-C stretching |

| ~830-870 | Medium (IR) | C-H out-of-plane bending |

| ~720-730 | Medium (IR/Raman) | C-H out-of-plane bending |

| ~500-700 | Variable | C-Br stretching |

Source: Interpretations based on spectroscopic data for related coumarins. core.ac.uk

Conformational Analysis and Torsional Barriers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity and constitution of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. nanoient.orgnanoient.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the coumarin core, the methyl group, and the bromomethyl group. The aromatic protons typically appear as a complex pattern of doublets and doublets of doublets in the downfield region (~7.0-8.0 ppm), with their specific shifts and coupling constants determined by their position on the benzene (B151609) ring. The proton of the pyrone ring (at C3) would appear as a singlet. The methyl protons at position 7 would give a singlet at around 2.4 ppm, while the methylene (B1212753) protons of the bromomethyl group at position 4 would also present as a singlet, typically further downfield (~4.5 ppm) due to the electron-withdrawing effect of the bromine atom.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the lactone is highly deshielded, appearing around 160 ppm. Aromatic and olefinic carbons resonate in the 110-155 ppm range. The methyl carbon appears upfield (~18-25 ppm), and the bromomethyl carbon would be found in the range of ~30-40 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Coumarins Note: This table provides expected ranges based on data for structurally related coumarins, as a specific experimental dataset for this compound was not available in the provided sources. Values are in ppm relative to TMS.

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C=O (C2) | - | ~160-162 |

| Aromatic CH | ~7.0 - 7.8 | ~110 - 155 |

| C3-H | ~6.2 - 6.5 | ~110 - 115 |

| -CH₂Br | ~4.3 - 4.7 | ~30 - 40 |

| -CH₃ | ~2.4 - 2.5 | ~18 - 25 |

Source: Data compiled from studies on various substituted coumarins. ias.ac.innih.gov

For more complex structures or for unambiguous assignment of all signals, advanced NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is essential for assigning protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is useful in conformational analysis.

While these techniques are powerful, their application to a relatively small and rigid molecule like this compound is often straightforward, primarily serving to confirm the structure derived from simpler 1D experiments. ipb.pt

Chemical Shift and Coupling Constant Analysis

Electronic Absorption and Fluorescence Emission Spectroscopy for Photophysical Properties

The photophysical properties of coumarins are of significant interest due to their widespread use as fluorescent probes and laser dyes. researchgate.net The electronic absorption (UV-Vis) and fluorescence emission spectra of this compound are governed by the π-conjugated system of the coumarin core.

Research on the photophysical properties of this compound has shown that its absorption and emission characteristics are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Studies involving various solvents have been used to estimate the ground and excited state dipole moments of the molecule. researchgate.net The introduction of substituents, such as nitro groups, onto the this compound scaffold has been shown to significantly alter its photophysical properties. researchgate.net For the parent compound, the absorption and fluorescence spectra are key to its characterization.

Table 3: Photophysical Properties of this compound in Different Solvents Note: Data is based on solvatochromic studies of the parent compound.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Cyclohexane | 320 | 384 |

| Dioxane | 322 | 390 |

| Chloroform (B151607) | 323 | 392 |

| Ethyl Acetate | 323 | 394 |

| Tetrahydrofuran | 324 | 396 |

| Acetonitrile (B52724) | 324 | 400 |

| Methanol | 324 | 402 |

| Dimethylformamide | 326 | 403 |

| Dimethyl sulfoxide (B87167) | 328 | 408 |

Source: Data from solvatochromic studies on 4-Bromomethyl-7-methyl coumarins. researchgate.net

The data shows a bathochromic (red) shift in the emission maximum as the polarity of the solvent increases, which is indicative of a larger dipole moment in the excited state compared to the ground state. This charge-transfer character is typical for many fluorescent coumarin derivatives.

Solvatochromic Effects and Dipole Moment Determination

The photophysical properties of coumarin derivatives, including this compound, are significantly influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.netscience.gov This effect is observed as shifts in the absorption and fluorescence spectra of the compound when dissolved in solvents of varying polarities. nih.gov Such shifts provide valuable information about the electronic distribution in the ground and excited states of the molecule.

Studies have shown that for many coumarin derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption and emission spectra. researchgate.net This indicates that the electronic transitions are typically of a π → π* nature and that the excited state is more polar than the ground state. researchgate.netaip.org

The solvatochromic shift method is a widely used technique to estimate the ground state (μg) and excited state (μe) dipole moments of fluorescent molecules like this compound. researchgate.netnih.govijsrp.org By analyzing the correlation between the Stokes shift and solvent polarity parameters (such as the dielectric constant and refractive index), researchers can calculate these dipole moments using equations developed by Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet. ijsrp.orgdavidpublisher.com For many coumarins, the excited state dipole moment is found to be significantly higher than the ground state dipole moment, indicating a substantial redistribution of π-electron density upon excitation. nih.govaip.orgdavidpublisher.com

For the parent compound, this compound, and its nitro derivatives, the ground and excited state dipole moments have been estimated using the solvatochromic method in various solvents. researchgate.netscience.gov These studies have revealed that the introduction of nitro groups can alter the dipole moments, with some derivatives showing a reduction while others exhibit an increase in the excited state dipole moment. researchgate.netscience.gov

Table 1: Methods for Dipole Moment Determination of Coumarin Derivatives

| Method | Description | Reference |

|---|---|---|

| Solvatochromic Shift Method | Estimates ground and excited state dipole moments based on the variation of Stokes shift with solvent polarity. Utilizes Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations. | researchgate.netijsrp.orgdavidpublisher.com |

| Guggenheim Method | An experimental method to determine ground state dipole moments. | nih.gov |

| Gaussian 03/DFT | Theoretical calculation of ground state dipole moments using computational software. | ijsrp.orgcdnsciencepub.com |

Quantum Yield and Fluorescence Lifetime Measurement Techniques

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are critical parameters that characterize the efficiency and dynamics of the fluorescence process. Coumarins are known for their high fluorescence quantum yields, which makes them suitable for applications such as fluorescent probes and laser dyes. researchgate.netclockss.org

The quantum yield is typically determined using a comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or Rhodamine 6G, under identical experimental conditions. omlc.orgrsc.org To ensure accuracy, the absorbance of the solutions is kept low (typically below 0.1) to avoid inner filter effects. omlc.orgrsc.org The quantum yield can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

Where:

Φ is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts 's' and 'r' refer to the sample and reference, respectively.

The fluorescence lifetime, which is the average time a molecule remains in the excited state before returning to the ground state, is often measured using time-correlated single-photon counting (TCSPC). This technique provides detailed information about the excited-state deactivation pathways. For many coumarin derivatives, the fluorescence lifetime is in the nanosecond range. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of compounds like this compound. nih.govbenthamopen.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The mass spectrum of coumarins typically shows an abundant molecular ion peak, indicating the stability of the coumarin ring system. nih.gov A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in the formation of a stable benzofuran (B130515) radical ion. benthamopen.com

For this compound, the presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes. wpmucdn.com High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between fragments with the same nominal mass, such as CO and C2H4. benthamopen.com

The fragmentation of substituted coumarins can be complex, with pathways influenced by the nature and position of the substituents. benthamopen.commdpi.com For instance, in addition to the loss of CO, fragmentation of this compound may involve the cleavage of the C-Br bond.

Table 2: Common Fragments in Mass Spectrometry of Coumarins

| Fragment | Description | Reference |

|---|---|---|

| [M]+ | Molecular Ion | nih.gov |

| [M-CO]+ | Loss of carbon monoxide from the pyrone ring | benthamopen.com |

| [M-Br]+ | Loss of the bromine atom | wpmucdn.com |

| [M-CH2Br]+ | Loss of the bromomethyl group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been employed to establish the crystal structure of derivatives of this compound, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov

For example, the crystal structure of 4-Bromomethyl-7-methyl-6,8-dinitrocoumarin, a derivative of the parent compound, has been determined. nih.gov The analysis revealed that the benzopyran ring system is essentially planar. The bromomethyl group is twisted out of the plane of the coumarin ring. nih.gov Such structural details are crucial for understanding the molecule's reactivity and its interactions in biological systems.

The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking, which can influence the solid-state properties of the compound. scientific.net

Table 3: Crystallographic Data for a this compound Derivative (4-Bromomethyl-7-methyl-6,8-dinitrocoumarin)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C11H7BrN2O6 | nih.gov |

| Molecular Weight | 343.09 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pcab | nih.gov |

| a (Å) | 8.122 (2) | nih.gov |

| b (Å) | 11.091 (4) | nih.gov |

| c (Å) | 27.723 (6) | nih.gov |

| V (Å3) | 2497.3 (12) | nih.gov |

| Z | 8 | nih.gov |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been extensively applied to coumarin (B35378) derivatives to predict their geometries, electronic properties, and reactivity.

DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to determine the optimized geometries of 4-bromomethylcoumarin derivatives. nanoient.orgcore.ac.uknanoient.org For instance, in a study on 7-methoxy-4-bromomethylcoumarin, the optimized structure was found to belong to the C1 point group symmetry. nanoient.org The bond lengths and angles calculated by these methods generally show good agreement with experimental data from X-ray crystallography. core.ac.uk

Key geometric features include the planarity of the coumarin ring system and the orientation of the bromomethyl group. In the case of 4-bromomethyl-6-tert-butyl-2H-chromen-2-one, the C4–C16–Br19 bond angle was calculated to be around 111-112°, which is in close agreement with the experimental value of 110.7°. core.ac.uk Similarly, for 4-bromomethyl-7-methyl-6,8-dinitrocoumarin, the bromomethyl group is twisted out of the plane of the benzopyran ring. nih.gov The conformation of substituents, such as the methoxy (B1213986) group in 7-methoxy-4-bromomethylcoumarin, has also been analyzed, with the most stable conformer being used for further spectral analysis. ahievran.edu.tr

| Compound | Parameter | Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| 4-bromomethyl-6-tert-butyl-2H-chromen-2-one | C16–Br19 Bond Length | B3LYP/6-311++G(d,p) | 1.996 | 1.957 | core.ac.uk |

| C4–C16–Br19 Bond Angle | B3LYP/6-311++G(d,p) | 112.2 | 110.7 | core.ac.uk | |

| 7-methoxy-4-bromomethylcoumarin | C2–O1 Bond Length | B3LYP/6-311++G | 1.39 | - | nanoient.org |

| C9–O1 Bond Length | B3LYP/6-311++G | 1.36 | - | nanoient.org |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is an important parameter that reflects the molecule's reactivity; a smaller gap suggests higher reactivity.

For various 4-bromomethylcoumarin derivatives, HOMO and LUMO energies have been calculated using DFT. core.ac.uknanoient.orgresearchgate.net These calculations help in identifying the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). For instance, in 7-methoxy-4-bromomethylcoumarin, the HOMO and LUMO energies were determined using the TD-DFT approach. nanoient.org The analysis of these orbitals provides insights into charge transfer interactions within the molecule, which are important for its photophysical properties. science.gov

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 7-methoxy-4-bromomethylcoumarin | TD-DFT/B3LYP/6-311++G(d,p) | - | - | - | nanoient.org |

Specific energy values for 4-Bromomethyl-7-methylcoumarin were not available in the searched literature. The table indicates the type of calculations performed on a similar derivative.

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (prone to electrophilic attack), while blue indicates regions of positive potential (prone to nucleophilic attack).

For 7-methoxy-4-bromomethylcoumarin, MESP analysis revealed that the negative potentials are concentrated over the electronegative oxygen atoms, making them susceptible to electrophilic attack. nanoient.org Conversely, the hydrogen atoms exhibit a positive potential, identifying them as likely sites for nucleophilic reactivity. nanoient.org This type of analysis provides a visual representation of the charge distribution and helps in understanding intermolecular interactions. nanoient.orgnanoient.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Indices

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also used to predict and interpret various spectroscopic data, including vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. nanoient.orgcore.ac.uknanoient.org For 7-methoxy-4-bromomethylcoumarin, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the harmonic vibrational frequencies. nanoient.orgnanoient.org The calculated frequencies, after appropriate scaling, showed good agreement with the experimental FT-IR and FT-Raman spectra. nanoient.orgnanoient.org

Similarly, ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nanoient.orgnanoient.org These theoretical predictions aid in the assignment of experimental NMR signals. The theoretical UV-Vis absorption spectrum can also be calculated using time-dependent DFT (TD-DFT), providing insights into the electronic transitions of the molecule. nanoient.org

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulation studies focused solely on this compound were not prominently found in the initial search, MD simulations are a powerful technique for studying the dynamic behavior of molecules in solution. These simulations can provide information on conformational changes, solvent effects, and interactions with other molecules over time. For coumarin derivatives in general, MD simulations have been combined with TD-DFT to study their absorption spectra in solution, accounting for the flexibility of the fluorescent probes. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not detailed, the principles of QSAR are relevant to understanding its biological potential. For a series of 4-methylcoumarin (B1582148) derivatives, structure-activity relationship (SAR) studies have been conducted to evaluate their anticancer activities. tandfonline.comnih.gov These studies have shown that substitutions at various positions on the coumarin ring significantly influence their cytotoxic effects. tandfonline.comnih.gov For instance, the presence of a bromine atom in 6-bromo-4-bromomethyl-7-hydroxycoumarin resulted in reasonable cytotoxic activities. tandfonline.comnih.gov Computational approaches in QSAR involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with biological activity to build predictive models. researchgate.netmdpi.com

Conclusion and Future Directions in 4 Bromomethyl 7 Methylcoumarin Research

Synthesis and Functionalization Advancements

The synthesis of 4-bromomethyl-7-methylcoumarin and its analogs has evolved to meet the demands for higher efficiency, scalability, and structural diversity. Traditional methods often involve the Pechmann cyclization to form the coumarin (B35378) ring, followed by bromination of the 4-methyl group. mdpi.com One patented process describes reacting diketene (B1670635) with bromine and then m-cresol (B1676322) in the presence of sulfuric acid to yield this compound. google.com